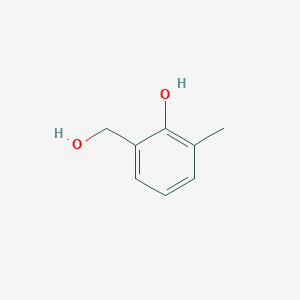

2-(Hydroxymethyl)-6-methylphenol

Description

2-(Hydroxymethyl)-6-methylphenol is a phenolic compound characterized by a hydroxymethyl (-CH₂OH) group at the C2 position and a methyl (-CH₃) group at the C6 position of the benzene ring. This structural configuration confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydroxymethyl group and moderate lipophilicity from the methyl substituent. For instance, derivatives of this compound, such as glycosides, have been isolated from plant extracts (e.g., Mesembryanthemum crystallinum), indicating natural occurrence and possible bioactive roles .

Properties

IUPAC Name |

2-(hydroxymethyl)-6-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-2-4-7(5-9)8(6)10/h2-4,9-10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEKJJIFJWIRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydroxymethyl)-6-methylphenol can be achieved through several methods. One common approach involves the hydroxymethylation of 6-methylphenol using formaldehyde in the presence of a base. The reaction typically proceeds as follows: [ \text{6-Methylphenol} + \text{Formaldehyde} \rightarrow \text{this compound} ] This reaction is usually carried out in an aqueous medium with a basic catalyst such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or crystallization may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-(Hydroxymethyl)-6-methylphenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The compound can be reduced to form 6-methylphenol.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Acidic or basic catalysts may be employed for substitution reactions.

Major Products Formed:

Oxidation: 2-(Carboxymethyl)-6-methylphenol

Reduction: 6-Methylphenol

Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

2-(Hydroxymethyl)-6-methylphenol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-methylphenol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the phenolic structure allows for antioxidant properties, which can be beneficial in various biological contexts.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 2-(Hydroxymethyl)-6-methylphenol and Their Properties

Key Observations:

Impact of Substituent Chains: Hydroxyethyl (-CH₂CH₂OH) and hydroxypropyl (-CH₂CH₂CH₂OH) groups enhance anti-MRSA activity compared to smaller substituents, likely due to improved membrane interaction . For example, compound 11 (hydroxyethyl) exhibits a 20.2 mm inhibition zone, outperforming compound 12 (hydroxyl group, 17.9 mm) and compound 13 (hydroxypropyl, 15.2 mm). The hydroxymethyl group in this compound may offer intermediate polarity, balancing solubility and bioavailability, though direct activity data are lacking.

Role of Methoxy vs. However, hydroxyl groups enable hydrogen bonding, which may improve target binding .

Schiff Base Derivatives: Compounds like 2-[(2-Bromophenyl)iminomethyl]-6-methylphenol (Schiff base) exhibit tautomerism and are utilized in coordination chemistry for metal-ligand complexes, diverging from the antimicrobial focus of phenolic ether derivatives .

Bioactivity Trends

- The hydroxymethyl group in this compound could be strategically modified (e.g., etherification) to enhance efficacy .

- Structural Limitations : Smaller substituents (e.g., methyl alone) may lack sufficient bioactivity, underscoring the need for functional group optimization.

Biological Activity

2-(Hydroxymethyl)-6-methylphenol, also known as 2-hydroxymethyl-6-methylphenol , is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant research findings.

- Molecular Formula : C8H10O2

- Molecular Weight : 150.16 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| C. albicans | 14 |

A study demonstrated that the compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong ability to scavenge free radicals.

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH | 45 | |

| ABTS | 50 |

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

Recent studies have explored the anticancer effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 30 | |

| A549 (Lung) | 25 | |

| HeLa (Cervical) | 20 |

Mechanistically, it is believed that the compound affects multiple signaling pathways involved in cancer progression, including the inhibition of the PI3K/Akt pathway.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various phenolic compounds, including this compound. The results confirmed its effectiveness against resistant strains of bacteria, highlighting its potential as a natural preservative in food products.

- Antioxidant Potential in Food Preservation : Another research focused on the use of this compound in food preservation due to its antioxidant properties. The study concluded that incorporating it into food formulations could extend shelf life by reducing oxidative damage.

- Cancer Cell Line Study : A detailed examination of its effects on MCF-7 breast cancer cells revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.